Uridine, 5'-azido-2',5'-dideoxy-

Descripción general

Descripción

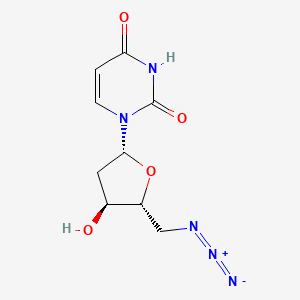

Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside that has garnered considerable attention in various scientific fields for its unique properties and potential applications. This compound is characterized by the presence of an azido group at the 5’ position of the ribose ring and the absence of the 2’ and 3’ hydroxyl groups. These structural modifications endow the compound with distinctive chemical and biological properties.

Métodos De Preparación

The synthesis of Uridine, 5’-azido-2’,5’-dideoxy- typically involves the conversion of uridine to its 5’-azido derivative. One efficient method is a one-pot synthesis that utilizes the Appel reaction followed by azide substitution. This method involves the use of triphenylphosphine and carbon tetrachloride to convert the 5’-hydroxyl group of uridine to a 5’-chloride, which is then substituted by sodium azide to form the 5’-azido derivative . This approach is advantageous due to its simplicity and high yield.

Análisis De Reacciones Químicas

Uridine, 5’-azido-2’,5’-dideoxy- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, triphenylphosphine, carbon tetrachloride, and various reducing agents. The major products formed from these reactions are typically amino derivatives and triazoles .

Aplicaciones Científicas De Investigación

Synthesis of Uridine, 5'-azido-2',5'-dideoxy-

The synthesis of Uridine, 5'-azido-2',5'-dideoxy- has been achieved through several methods, with a notable one-pot synthesis approach yielding high purity and efficiency. The process typically involves the reaction of uridine with azide sources under specific conditions to produce the desired compound in excellent yields (81%-90%) . The synthesis often requires protective groups for the hydroxyl functionalities to enhance yields and facilitate purification .

Inhibition of Enzymatic Activity

Uridine, 5'-azido-2',5'-dideoxy- and its analogs have been studied for their inhibitory effects on various enzymes. For instance, certain pyrimidine nucleosides have shown competitive inhibition of uridine phosphorylase and thymidine phosphorylase. The conformation of these analogs plays a critical role in their binding affinity, as evidenced by the significant differences in inhibition constants () among various compounds . This suggests potential applications in modulating enzymatic pathways relevant to nucleotide metabolism.

Antiviral Properties

Nucleoside analogs like Uridine, 5'-azido-2',5'-dideoxy- are investigated for their antiviral properties. Specifically, compounds with azido groups have been linked to anti-HIV activity due to their ability to interfere with viral replication processes . The structural modifications provided by the azido group enhance the compound's efficacy against certain viral targets.

Cancer Treatment

The unique properties of Uridine, 5'-azido-2',5'-dideoxy- position it as a candidate for cancer therapy. Its ability to inhibit specific nucleoside metabolic pathways may be exploited to enhance the effectiveness of existing chemotherapeutic agents or to develop new treatment strategies targeting cancer cell proliferation .

Research Applications

In addition to therapeutic uses, Uridine, 5'-azido-2',5'-dideoxy- serves as a valuable tool in biochemical research. It can be utilized in studies involving nucleic acid interactions, enzyme kinetics, and molecular modeling to better understand substrate-enzyme dynamics . The compound's unique azido group allows for further functionalization and exploration in chemical biology.

Several studies have documented the efficacy and application of Uridine, 5'-azido-2',5'-dideoxy-. For example:

- Antiviral Activity : Research indicated that derivatives with azido substitutions exhibited significant antiviral effects against HIV by disrupting viral RNA synthesis pathways .

- Enzyme Inhibition : A study demonstrated that specific analogs could inhibit uridine phosphorylase effectively, suggesting potential applications in drug design targeting nucleotide metabolism .

- Cancer Therapeutics : Investigations into the use of nucleoside analogs in combination therapies revealed enhanced cytotoxicity against cancer cells when used alongside traditional chemotherapeutics .

Mecanismo De Acción

The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the nucleoside. This can lead to the inhibition of enzymes involved in nucleic acid metabolism and the disruption of nucleic acid structures.

Comparación Con Compuestos Similares

Actividad Biológica

Uridine, 5'-azido-2',5'-dideoxy- (often referred to as 5-azido-2'-deoxyuridine or AZdU), is a nucleoside analog with significant biological activity. This compound has been studied for its potential antiviral and anticancer properties, primarily due to its structural modifications that enhance its interaction with various biological pathways. This article explores the biological activity of 5-azido-2',5'-dideoxyuridine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

5-Azido-2',5'-dideoxyuridine is characterized by the presence of an azido group at the 5' position of the uridine base and lacks the hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification alters its interaction with nucleoside kinases and polymerases, affecting its incorporation into nucleic acids.

-

Antiviral Activity :

- AZdU exhibits antiviral properties by mimicking natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation can lead to chain termination or mutations that inhibit viral replication.

- Studies have shown that AZdU requires activation by thymidine kinase encoded by certain viruses (e.g., Herpes Simplex Virus), which selectively targets infected cells while sparing uninfected ones .

-

Anticancer Potential :

- The compound has been investigated for its ability to sensitize cancer cells to radiation therapy. By incorporating into DNA, AZdU can increase the susceptibility of cancer cells to damage from UV radiation and other forms of therapy .

- Research indicates that AZdU can reverse the toxicity of other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), in human granulocyte-macrophage progenitor cells, suggesting a protective mechanism against chemotherapy-induced toxicity .

Case Studies and Experimental Data

- Antiviral Studies :

-

Anticancer Studies :

- A study showed that AZdU enhances the effects of radiation therapy in cancer cell lines by inducing DNA damage responses that are more pronounced than those observed with conventional treatments alone .

- Another investigation highlighted the compound's role in reversing AZT toxicity in hematopoietic progenitor cells, indicating its potential as a co-treatment in patients receiving antiretroviral therapy .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Incorporation into viral DNA | Selective activation by viral thymidine kinase |

| Anticancer | Sensitization to radiation | Enhances DNA damage response in cancer cell lines |

| Toxicity Reversal | Antagonizes AZT effects | Protects progenitor cells from AZT-induced toxicity |

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGBIQTXMSHWJX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189508 | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-37-6 | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.